molecular formula C8H10N2O2 B2777757 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid CAS No. 1889940-76-4

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Cat. No.: B2777757
CAS No.: 1889940-76-4
M. Wt: 166.18
InChI Key: UATWKBGWKGDQEG-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a type of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is bonded to a carboxylic acid group, another is bonded to a methyl group, and the third is bonded to a cyclopropyl group .

Scientific Research Applications

Chemical Synthesis and Biological Activity

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a versatile compound with applications in chemical synthesis and biology. Studies have demonstrated its use in cyclocondensation reactions, offering pathways to various heterocyclic compounds. For example, cyclocondensation reactions involving aminoazoles and arylpyruvic acids lead to the formation of compounds with potential biological activities (Sakhno et al., 2008). Similar reactions with 5-aminopyrazoles and arylidenepyruvic acids yield pyrazolo[3,4-b]pyridine-6-carboxylic acids, suggesting a mechanistic exploration for the synthesis of biologically relevant molecules (Chebanov et al., 2007).

Inhibition of Biological Processes

The compound has been linked to the inhibition of specific biological processes, which could be leveraged for therapeutic purposes. Research indicates that certain derivatives may function as inhibitors for the corrosion of materials in acidic media, showcasing the potential for applications beyond biomedical research (Chetouani et al., 2005).

Molecular Pharmacology

In the field of molecular pharmacology, 5-methylpyrazole-3-carboxylic acid, a related compound, exhibits properties that could be insightful for the application of this compound. It has shown effects on adipose tissue metabolism, such as inhibition of lipolysis and impacts on glucose and fructose metabolism, providing a foundation for investigating metabolic disorders (Froesch et al., 1967). Additionally, its role in the synthesis of derivatives with potential as topoisomerase II inhibitors highlights its significance in cancer research (Wentland et al., 1993).

Enzyme Immunoassay Applications

Moreover, the compound's derivatives have been utilized in hapten synthesis for the development of immunoassays targeting s-triazine herbicides, underscoring its utility in environmental monitoring and agrochemical research (Goodrow et al., 1990).

Properties

IUPAC Name

1-cyclopropyl-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12)9-10(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATWKBGWKGDQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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